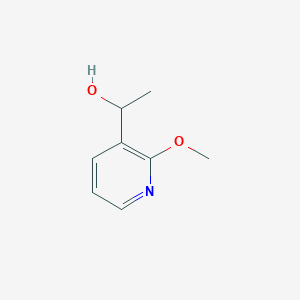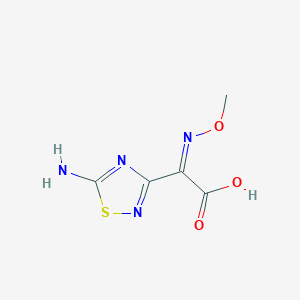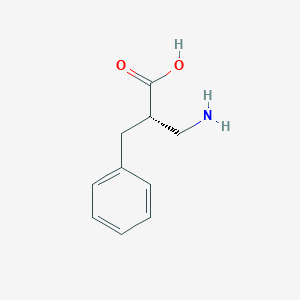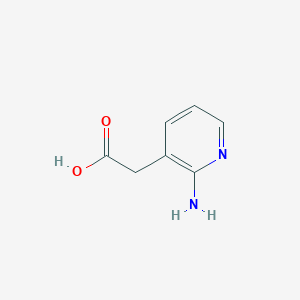
1-(2-Methoxypyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxypyridin-3-yl)ethanol, also known as 2-methoxy-3-ethoxypyridine, is an organic compound belonging to the class of pyridines. It is a colorless liquid with a sweet odor and low toxicity. This compound has a wide range of applications in various fields, such as pharmaceuticals, agrochemicals, and materials science. Its use as a starting material for the synthesis of various compounds has been extensively studied in the literature.
Aplicaciones Científicas De Investigación
Palladium(II) Complexes in Catalysis
Reactions of ligands similar to "1-(2-Methoxypyridin-3-yl)ethanol" with palladium(II) have produced active catalysts for the methoxycarbonylation of higher olefins, leading to linear and branched esters. The catalytic behavior is influenced by both the complex structure and olefin chain length, showcasing the compound's potential in facilitating diverse catalytic processes (Zulu et al., 2020).
Protecting Group for Carboxylic Acids
The compound "2-(Pyridin-2-yl)ethanol" has been shown to be an effective protecting group for methacrylic acid, which can be selectively removed either chemically under alkaline conditions or thermally. This property is particularly relevant in the synthesis and modification of polymers, indicating a potential application for "1-(2-Methoxypyridin-3-yl)ethanol" in similar contexts (Elladiou & Patrickios, 2012).
Fluorescence Quenching and Dipole Moment Studies
Studies on the fluorescence quenching and dipole moments of compounds closely related to "1-(2-Methoxypyridin-3-yl)ethanol" have provided insights into their photophysical properties. This research has implications for the compound's applications in developing fluorescence-based sensors and studying solvent effects on molecular behavior (Melavanki et al., 2018).
Chemosensors for Metal Ions
A novel compound synthesized from a structure related to "1-(2-Methoxypyridin-3-yl)ethanol" has been identified as an efficient Eu3+ selective chemosensor. This discovery underscores the potential of "1-(2-Methoxypyridin-3-yl)ethanol" derivatives in the development of chemosensors for detecting metal ions in various environments (Qiu, 2012).
Encapsulation in Zeolite Y for Oxidation Catalysis
The encapsulation of molybdenum(VI) complexes with ligands related to "1-(2-Methoxypyridin-3-yl)ethanol" in zeolite Y has been shown to be an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This highlights the compound's potential utility in enhancing the efficiency and reusability of catalysts in oxidation reactions (Ghorbanloo & Maleki Alamooti, 2017).
Propiedades
IUPAC Name |
1-(2-methoxypyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-4-3-5-9-8(7)11-2/h3-6,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIFVHCCBIVTPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-3-yl)ethanol | |
CAS RN |
112197-02-1 |
Source


|
| Record name | 1-(2-Methoxypyridin-3-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B178785.png)
![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)






![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)
![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)
![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)

